molecular formula C12H19NO3 B7848605 3-(1-Cyclopropanecarbonylpiperidin-4-yl)propanoic acid

3-(1-Cyclopropanecarbonylpiperidin-4-yl)propanoic acid

Cat. No.: B7848605
M. Wt: 225.28 g/mol
InChI Key: MLYFKEDNLQEWBS-UHFFFAOYSA-N
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Description

3-(1-Cyclopropanecarbonylpiperidin-4-yl)propanoic acid is a chemical compound characterized by its unique structure, which includes a cyclopropane ring, a piperidine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Cyclopropanecarbonylpiperidin-4-yl)propanoic acid typically involves multiple steps, starting with the formation of the cyclopropanecarbonyl group One common synthetic route includes the reaction of cyclopropanecarboxylic acid with piperidine under controlled conditions to form the piperidine derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Cyclopropanecarbonylpiperidin-4-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted piperidines and cyclopropanes.

Scientific Research Applications

3-(1-Cyclopropanecarbonylpiperidin-4-yl)propanoic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and molecular interactions.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(1-Cyclopropanecarbonylpiperidin-4-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropane ring and the piperidine moiety play crucial roles in binding to enzymes and receptors, leading to biological responses.

Comparison with Similar Compounds

3-(1-Cyclopropanecarbonylpiperidin-4-yl)propanoic acid can be compared with other similar compounds, such as 3-(1-cyclopropanecarbonylpiperidin-4-yl)oxypropanoic acid and 3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-N-(1,1-dioxo-2,3-dihydro-1H-thiophen-3-yl)benzamide

Properties

IUPAC Name

3-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11(15)4-1-9-5-7-13(8-6-9)12(16)10-2-3-10/h9-10H,1-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYFKEDNLQEWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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